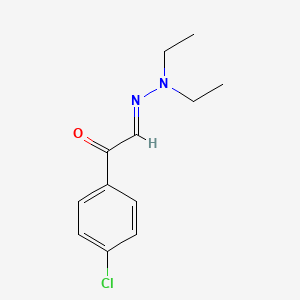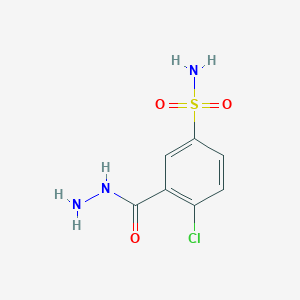![molecular formula C19H18N4O6S2 B14701029 1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine CAS No. 23241-51-2](/img/structure/B14701029.png)
1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine is a complex organic compound that features both sulfonyl and sulfanyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine typically involves multi-step organic reactions. The process begins with the sulfonylation of 4-methylbenzene, followed by the introduction of the sulfanyl group to the 2-nitrophenyl moiety. The final step involves coupling the modified histidine with the sulfonyl and sulfanyl intermediates under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with iron and hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine involves its interaction with specific molecular targets. The sulfonyl and sulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The nitro group may also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
- 1-Methyl-4-(4-{[4-(4-Methylphenoxy)phenyl]sulfonyl}phenoxy)benzene
- 1-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole
Uniqueness: 1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine is unique due to its combination of sulfonyl, sulfanyl, and nitro functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications and interactions that are not typically observed in simpler compounds.
Propiedades
Número CAS |
23241-51-2 |
|---|---|
Fórmula molecular |
C19H18N4O6S2 |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-nitrophenyl)sulfanylamino]propanoic acid |
InChI |
InChI=1S/C19H18N4O6S2/c1-13-6-8-15(9-7-13)31(28,29)22-11-14(20-12-22)10-16(19(24)25)21-30-18-5-3-2-4-17(18)23(26)27/h2-9,11-12,16,21H,10H2,1H3,(H,24,25)/t16-/m0/s1 |
Clave InChI |
MFZBKWDQTSDRID-INIZCTEOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NSC3=CC=CC=C3[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NSC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


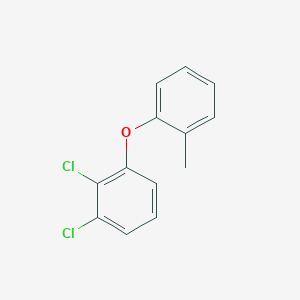

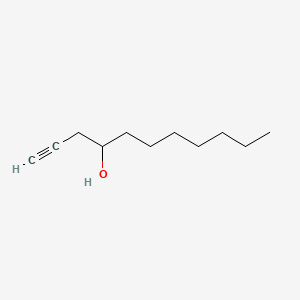
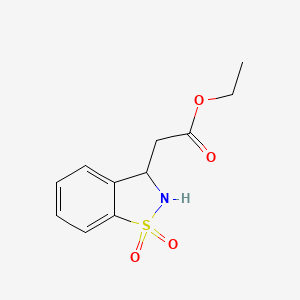
![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)
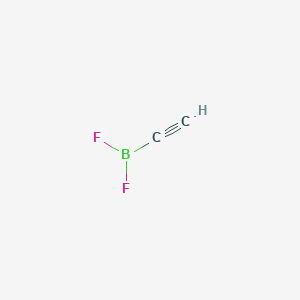
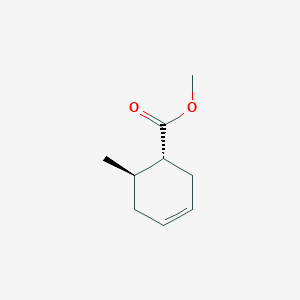
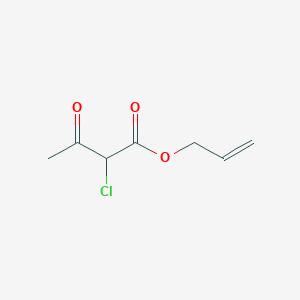

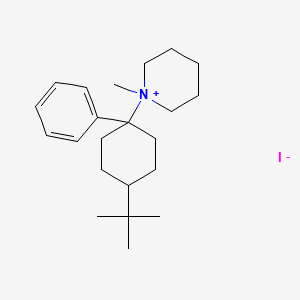
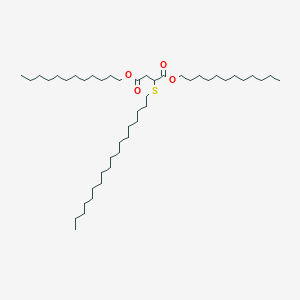
![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)
